calcium;2-amino-4-methylsulfanylbutanoate
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Overview
Description
Calcium;2-amino-4-methylsulfanylbutanoate is a chemical compound with the molecular formula C5H11NO2SCa It is a calcium salt of 2-amino-4-methylsulfanylbutanoic acid, which is an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium;2-amino-4-methylsulfanylbutanoate typically involves the reaction of 2-amino-4-methylsulfanylbutanoic acid with a calcium salt, such as calcium chloride or calcium carbonate. The reaction is usually carried out in an aqueous solution, and the product is obtained by precipitation and subsequent filtration. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar methods as described above. The process may be optimized for higher efficiency and cost-effectiveness, including the use of continuous reactors and automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
Calcium;2-amino-4-methylsulfanylbutanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Reagents such as acyl chlorides or alkyl halides are used in the presence of bases or catalysts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Acylated or alkylated derivatives of the original compound.
Scientific Research Applications
Calcium;2-amino-4-methylsulfanylbutanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of calcium-related disorders or as a supplement for calcium deficiency.
Industry: It is used in the production of various calcium-containing products and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of calcium;2-amino-4-methylsulfanylbutanoate involves its interaction with calcium channels and transporters in biological systems. The compound can modulate calcium levels in cells, affecting various cellular processes such as signal transduction, muscle contraction, and enzyme activity. The molecular targets include calcium-binding proteins and receptors involved in calcium homeostasis.
Comparison with Similar Compounds
Similar Compounds
- Calcium gluconate
- Calcium lactate
- Calcium citrate
Comparison
Calcium;2-amino-4-methylsulfanylbutanoate is unique due to the presence of the 2-amino-4-methylsulfanylbutanoic acid moiety, which imparts specific chemical and biological properties. Compared to other calcium salts like calcium gluconate, calcium lactate, and calcium citrate, this compound may offer distinct advantages in terms of solubility, bioavailability, and specific interactions with biological molecules.
Properties
CAS No. |
93805-84-6 |
---|---|
Molecular Formula |
C10H20CaN2O4S2 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
calcium;2-amino-4-methylsulfanylbutanoate |
InChI |
InChI=1S/2C5H11NO2S.Ca/c2*1-9-3-2-4(6)5(7)8;/h2*4H,2-3,6H2,1H3,(H,7,8);/q;;+2/p-2 |
InChI Key |
CJQLHSKZXXYABG-UHFFFAOYSA-L |
Canonical SMILES |
CSCCC(C(=O)[O-])N.CSCCC(C(=O)[O-])N.[Ca+2] |
Origin of Product |
United States |
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